

An In-depth Technical Guide to the Chemical Synthesis of ACHN-975 TFA

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Compound of Interest		
Compound Name:	ACHN-975 TFA	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis route for ACHN-975, a potent inhibitor of the bacterial enzyme LpxC. This document details the synthetic pathway, experimental protocols, and relevant data, serving as a valuable resource for researchers in the fields of medicinal chemistry, antibiotic development, and infectious diseases.

Introduction

ACHN-975, chemically known as N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide, is a novel antibiotic candidate that targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme involved in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1] By inhibiting LpxC, ACHN-975 disrupts the formation of the bacterial outer membrane, leading to bacterial cell death. This mechanism of action makes it a promising candidate for combating multidrug-resistant Gram-negative infections.

Developed by Achaogen, Inc., ACHN-975 was the first LpxC inhibitor to advance to Phase I clinical trials.[2] While its development was ultimately halted, the synthetic chemistry and biological activity of ACHN-975 have provided a valuable foundation for the ongoing development of new LpxC inhibitors. This guide will focus on the chemical synthesis of the



trifluoroacetate (TFA) salt of ACHN-975, as detailed in the scientific literature and patent filings from Achaogen.

ACHN-975 TFA Synthesis Route

The synthesis of **ACHN-975 TFA** is a multi-step process that involves the preparation of two key fragments: the substituted benzamide "tail" and the amino-hydroxyamino-butanone "head," followed by their coupling and final deprotection. The general synthetic scheme is outlined below, with detailed experimental protocols for each key step.

Overall Synthetic Strategy

The synthesis can be conceptually divided into the following stages:

- Synthesis of the Cyclopropyl Butadiynyl Benzoic Acid Moiety: This involves the construction of the rigid, hydrophobic "tail" of the molecule.
- Synthesis of the Protected Amino-Hydroxyamino-Butanoate Moiety: This involves the preparation of the chiral "head" group responsible for chelating the zinc ion in the LpxC active site.
- Coupling of the Head and Tail Moieties: An amide bond is formed between the two key fragments.
- Final Deprotection and Salt Formation: Removal of protecting groups to yield the final active compound, ACHN-975, which is then converted to its trifluoroacetate salt for improved stability and solubility.

Experimental Protocols

The following protocols are based on the procedures described in the scientific literature, including the work by Cohen et al. from Achaogen, Inc.

Part 1: Synthesis of the "Tail" Fragment - 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid



The synthesis of the "tail" fragment begins with commercially available starting materials and involves the creation of the cyclopropane ring and the butadiyne linker.

Step 1: Synthesis of ((1R,2R)-2-formylcyclopropyl)methyl acetate

This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.

Step 2: Synthesis of ((1R,2R)-2-(2,2-dibromovinyl)cyclopropyl)methyl acetate

This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.

Step 3: Synthesis of methyl 4-(((1R,2R)-2-(acetoxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoate

This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.

Step 4: Synthesis of 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid

This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.

Part 2: Synthesis of the "Head" Fragment - (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

The synthesis of the chiral "head" fragment starts from a protected amino acid.

Step 5: Synthesis of (S)-methyl 2-(4-(((1R,2R)-2-(acetoxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamido)-3-(tert-butoxycarbonylamino)-3-methylbutanoate

This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.

Part 3: Coupling and Final Synthesis of ACHN-975 TFA

Step 6: Amide Coupling



To a solution of 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), is added a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a tertiary amine base such as diisopropylethylamine (DIPEA). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. Subsequently, (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is added, and the reaction mixture is stirred at room temperature until completion, as monitored by an appropriate technique like LC-MS.

Step 7: Saponification

The methyl ester from the previous step is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (THF) and water. The reaction is typically carried out at room temperature until the starting material is consumed.

Step 8: Hydroxamic Acid Formation

The resulting carboxylic acid is then converted to the hydroxamic acid. This is achieved by coupling with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

Step 9: Deprotection and TFA Salt Formation

The final step involves the removal of the tert-butoxycarbonyl (Boc) and tetrahydropyranyl (THP) protecting groups under acidic conditions. A solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is used. The reaction is typically performed at room temperature. After the deprotection is complete, the solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC to yield **ACHN-975 TFA** as a solid.

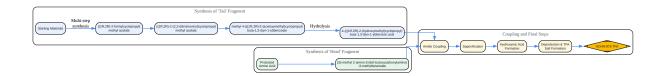
Quantitative Data Summary

While specific yields for each step in the synthesis of ACHN-975 are not publicly available, the following table summarizes the key molecular properties of the final compound.



Property	Value
Compound Name	ACHN-975 TFA
Full Chemical Name	N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide trifluoroacetate
Molecular Formula	C20H23N3O4 · C2HF3O2
Molecular Weight	483.44 g/mol
CAS Number	1410809-35-6

Mandatory Visualizations ACHN-975 Synthesis Workflow

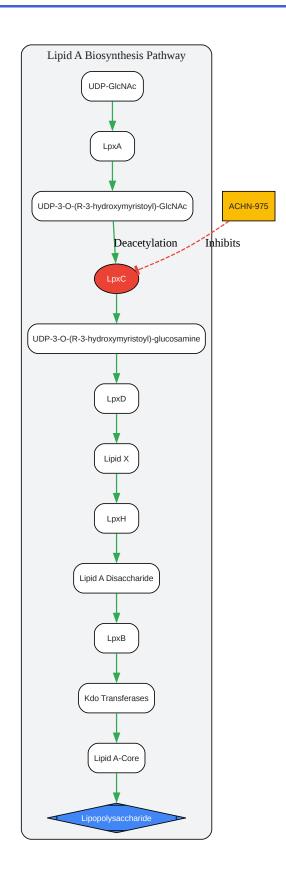


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Caption: A high-level overview of the synthetic workflow for ACHN-975 TFA.

LpxC Inhibition Signaling Pathway





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Caption: The inhibitory action of ACHN-975 on the LpxC enzyme in the Lipid A biosynthesis pathway.

Conclusion

The synthesis of **ACHN-975 TFA** is a challenging but well-documented process that has been crucial in the development of LpxC inhibitors as a new class of antibiotics. This guide provides a detailed overview of the synthetic route and the underlying mechanism of action, which can serve as a valuable resource for researchers working on the discovery and development of novel antibacterial agents targeting Gram-negative pathogens. The insights gained from the synthesis and biological evaluation of ACHN-975 continue to inform the design of next-generation LpxC inhibitors with improved efficacy and safety profiles.

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